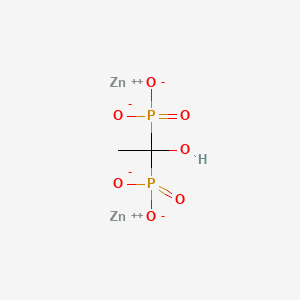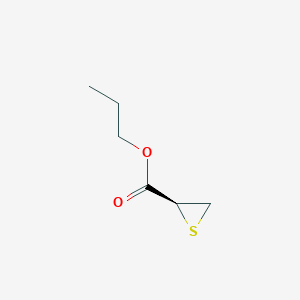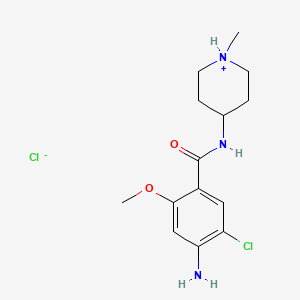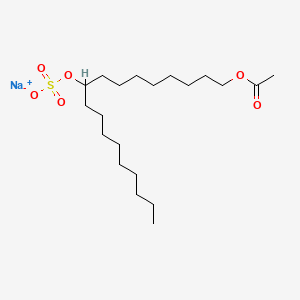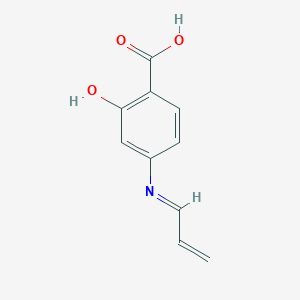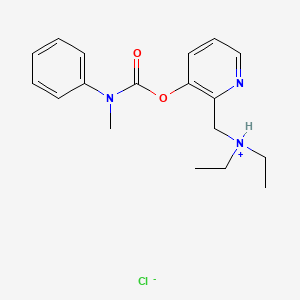
N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride typically involves the reaction of N-methyl-N-phenylcarbamic acid with 2-(diethylamino)methyl-3-pyridyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form. The industrial process is designed to be efficient and cost-effective, minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions include amines, oxides, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenylcarbamic acid methyl ester
- N-Methylcarbamic acid phenyl ester
- N-Phenylcarbamic acid ethyl ester
Uniqueness
N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride is unique due to its specific ester linkage and the presence of both diethylamino and pyridyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
69766-56-9 |
|---|---|
Formule moléculaire |
C18H24ClN3O2 |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
diethyl-[[3-[methyl(phenyl)carbamoyl]oxypyridin-2-yl]methyl]azanium;chloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-4-21(5-2)14-16-17(12-9-13-19-16)23-18(22)20(3)15-10-7-6-8-11-15;/h6-13H,4-5,14H2,1-3H3;1H |
Clé InChI |
SQCQMVBFUDYOKU-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC1=C(C=CC=N1)OC(=O)N(C)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


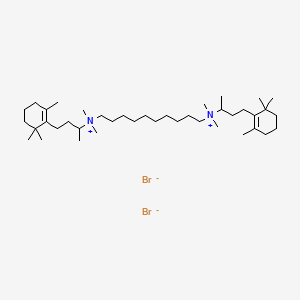
![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
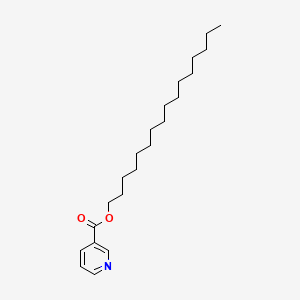
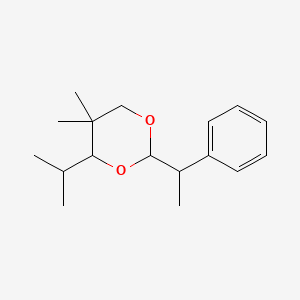
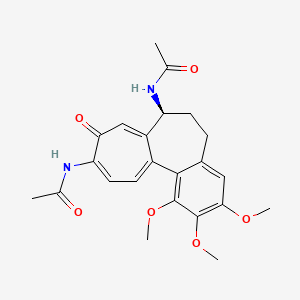
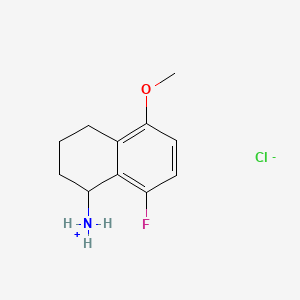
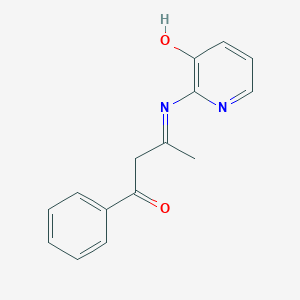
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
